molecular formula C8H5Br2NO3 B13707376 2,2-Dibromo-1-(3-nitrophenyl)ethanone CAS No. 13651-07-5

2,2-Dibromo-1-(3-nitrophenyl)ethanone

Cat. No.: B13707376
CAS No.: 13651-07-5
M. Wt: 322.94 g/mol
InChI Key: DPEJIZUJOLUGJI-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3-nitrophenyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-nitrophenyl)ethanone typically involves the bromination of 1-(3-nitrophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dibromo-1-(3-nitrophenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(3-nitrophenyl)ethanone involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. The bromine atoms act as electrophilic centers, facilitating nucleophilic attack. The nitro group can undergo reduction, influencing the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

  • 2,2-Dibromo-1-(4-nitrophenyl)ethanone
  • 2,2-Dibromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
  • 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone

Comparison: Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

13651-07-5

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

IUPAC Name

2,2-dibromo-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-2-1-3-6(4-5)11(13)14/h1-4,8H

InChI Key

DPEJIZUJOLUGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(Br)Br

Origin of Product

United States

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